7-氟喹唑啉-4-胺

描述

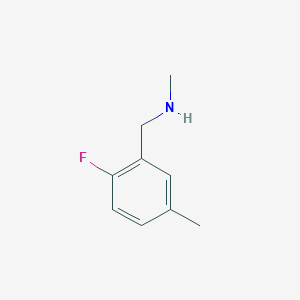

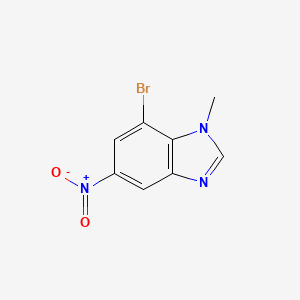

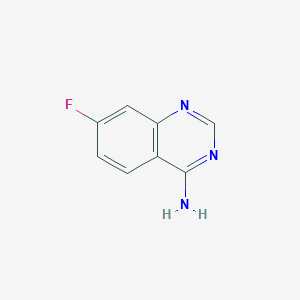

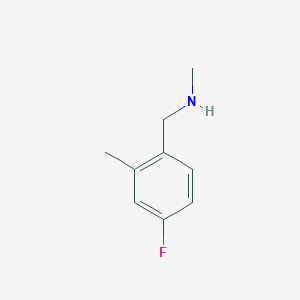

7-Fluoroquinazolin-4-amine is a chemical compound with the molecular formula C8H6FN3. It has a molecular weight of 163.15 . It is used for research and development purposes .

Synthesis Analysis

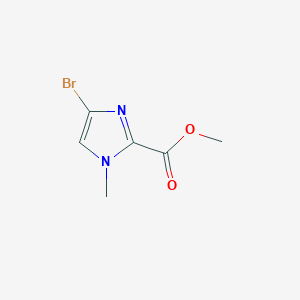

The synthesis of quinazoline derivatives, such as 7-Fluoroquinazolin-4-amine, has been a topic of interest in recent years. Various methods have been employed, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A specific synthesis method for a similar compound, 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, involves cyclization, chlorination, and nucleophilic substitution .Molecular Structure Analysis

The molecular structure of 7-Fluoroquinazolin-4-amine consists of a benzene ring fused with a pyrimidine ring, which is a common structure in quinazoline derivatives .Chemical Reactions Analysis

Quinazoline derivatives, including 7-Fluoroquinazolin-4-amine, have been studied for their various chemical reactions. These reactions are often categorized into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Fluoroquinazolin-4-amine include a predicted boiling point of 331.8±27.0 °C, a predicted density of 1.400±0.06 g/cm3, and a predicted pKa of 6.99±0.70 .科学研究应用

Anticancer Drug Synthesis

7-Fluoroquinazolin-4-amine serves as an intermediate in the synthesis of small molecule anticancer drugs. Its derivatives have been evaluated for anticancer activities against various cell lines, indicating its potential in cancer treatment research .

Werner Helicase Inhibition

Derivatives of 7-Fluoroquinazolin-4-amine have been designed as inhibitors of Werner (WRN) helicase, an enzyme involved in DNA repair and replication. These inhibitors are studied for their potential to halt cancer cell proliferation .

Antimicrobial and Anti-inflammatory Applications

The quinazolinone moiety, which includes 7-Fluoroquinazolin-4-amine, is known for its broad applications in antimicrobial and anti-inflammatory agents, contributing to the development of new therapeutic drugs .

Synthesis Methodology Development

Research on 7-Fluoroquinazolin-4-amine also focuses on developing efficient synthetic methods for this compound, which is crucial for its application in drug development and other scientific fields .

作用机制

Target of Action

Quinazoline derivatives, which include 7-fluoroquinazolin-4-amine, have been found to exhibit broad biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects . Therefore, it can be inferred that 7-Fluoroquinazolin-4-amine may interact with a variety of cellular targets.

Mode of Action

It is known that quinazoline derivatives can interact with their targets in a variety of ways, leading to changes in cellular function

Biochemical Pathways

Given the broad range of biological activities associated with quinazoline derivatives, it can be inferred that 7-fluoroquinazolin-4-amine may affect multiple biochemical pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

The compound’s molecular weight is 16315 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Given the broad range of biological activities associated with quinazoline derivatives, it can be inferred that 7-fluoroquinazolin-4-amine may have diverse effects at the molecular and cellular level .

安全和危害

7-Fluoroquinazolin-4-amine is intended for research and development use only and is not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

未来方向

属性

IUPAC Name |

7-fluoroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFIRSZBPDFONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676530 | |

| Record name | 7-Fluoroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoroquinazolin-4-amine | |

CAS RN |

1009036-29-6 | |

| Record name | 7-Fluoroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

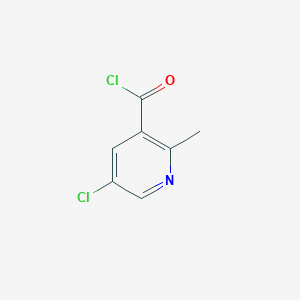

Q1: What is the significance of the synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine?

A: The synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine is significant because it provides an efficient route to 7-fluoroquinazoline-2,4-diol, a crucial intermediate in developing small molecule anticancer drugs []. The described synthetic method involves three steps: cyclization, chlorination, and nucleophilic substitution, starting from 2-amino-4-fluoro benzoic acid and urea []. This method offers a total yield of 51%, highlighting its potential for scalable synthesis of this important intermediate [].

Q2: What analytical techniques were employed to confirm the structure of the synthesized compound?

A: The structure of the synthesized 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine was confirmed using ¹H NMR (proton nuclear magnetic resonance) spectroscopy and MS (mass spectrometry) []. These techniques provide complementary structural information, ensuring the successful synthesis of the target compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)